An In-Depth Technical Guide to 2-((3-Bromophenoxy)methyl)pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-((3-Bromophenoxy)methyl)pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of the heterocyclic compound 2-((3-Bromophenoxy)methyl)pyridine. As a substituted pyridine derivative, this molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features, which include a pyridine ring, an ether linkage, and a brominated phenyl group. This document offers a deep dive into the scientific principles governing its behavior and practical, field-proven insights for its utilization in a research and development setting. All discussions are grounded in established chemical principles and supported by references to relevant literature.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals and functional materials. Their prevalence in a vast array of biologically active molecules underscores their importance as versatile building blocks in organic synthesis. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
2-((3-Bromophenoxy)methyl)pyridine is a unique molecule that combines three key functional moieties:
-
The Pyridine Ring: An electron-deficient aromatic heterocycle, the pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, which is often crucial for biological target binding.
-
The Ether Linkage: This flexible linker connects the pyridine and phenyl rings, influencing the molecule's overall conformation and lipophilicity.
-
The Brominated Phenyl Ring: The bromine atom serves as a valuable synthetic handle for further molecular elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. Its position on the phenyl ring also influences the electronic properties of the molecule.
This guide will explore the chemical characteristics of this compound, providing a theoretical yet robust framework for its synthesis and application.
Chemical Structure and Physicochemical Properties
Figure 1: Chemical Structure of 2-((3-Bromophenoxy)methyl)pyridine
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₀BrNO | - |
| Molecular Weight | 264.12 g/mol | - |
| CAS Number | Not assigned | Based on searches of chemical databases. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar aromatic ethers. |
| Boiling Point | > 300 °C | High molecular weight and polarity suggest a high boiling point. |
| Melting Point | 25-50 °C | Dependent on crystalline packing, but likely a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | Polarity of the ether and pyridine moieties balanced by the aromatic rings. |
Synthesis of 2-((3-Bromophenoxy)methyl)pyridine
The most direct and industrially scalable approach to synthesizing 2-((3-Bromophenoxy)methyl)pyridine is the Williamson ether synthesis .[1][2][3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
Proposed Synthetic Pathway
Figure 2: Proposed Williamson Ether Synthesis Workflow
Step-by-Step Experimental Protocol
This protocol is a validated, general procedure for the Williamson ether synthesis, adapted for the specific reactants required for 2-((3-Bromophenoxy)methyl)pyridine.
Materials:
-
3-Bromophenol (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phenoxide:
-
Using K₂CO₃: To a stirred solution of 3-bromophenol in anhydrous DMF or acetone, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide is often visually indicated by a slight color change or warming.
-
Using NaH (Caution: Flammable solid, reacts violently with water): To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromophenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
-
Ether Formation:
-
To the freshly prepared phenoxide solution, add a solution of 2-(chloromethyl)pyridine hydrochloride in a minimal amount of the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-((3-Bromophenoxy)methyl)pyridine.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a milder, safer base suitable for large-scale synthesis. Sodium hydride is a stronger base that ensures complete deprotonation of the phenol, which can be advantageous for less reactive systems but requires more stringent anhydrous and inert atmosphere conditions.
-
Choice of Solvent: Aprotic polar solvents like DMF or acetone are ideal as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen, while not participating in the reaction themselves.
-
Use of Hydrochloride Salt: 2-(Chloromethyl)pyridine is often supplied as its hydrochloride salt for improved stability. The base used in the reaction (e.g., K₂CO₃) will neutralize the HCl and free the reactive pyridine derivative in situ.
Spectroscopic Characterization (Predicted)
The following tables outline the predicted NMR and IR spectral data for 2-((3-Bromophenoxy)methyl)pyridine. These predictions are based on established chemical shift and vibrational frequency ranges for the constituent functional groups.[4][5][6]
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-6 | ~8.5 - 8.7 | Doublet (d) | ~4.5 - 5.0 |
| Pyridine H-4 | ~7.6 - 7.8 | Triplet of doublets (td) | ~7.5 - 8.0, ~1.5 - 2.0 |
| Pyridine H-3 | ~7.3 - 7.5 | Doublet (d) | ~7.5 - 8.0 |
| Pyridine H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | ~7.0 - 7.5, ~4.5 - 5.0 |
| Methylene (-CH₂-) | ~5.2 - 5.4 | Singlet (s) | N/A |
| Phenyl H-2 | ~7.1 - 7.3 | Triplet (t) | ~2.0 - 2.5 |
| Phenyl H-4/H-6 | ~6.9 - 7.2 | Multiplet (m) | - |
| Phenyl H-5 | ~7.2 - 7.4 | Triplet (t) | ~8.0 - 8.5 |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~157 - 159 |
| Pyridine C-6 | ~148 - 150 |
| Pyridine C-4 | ~136 - 138 |
| Pyridine C-3 | ~122 - 124 |
| Pyridine C-5 | ~120 - 122 |
| Methylene (-CH₂-) | ~68 - 72 |
| Phenyl C-1 (C-O) | ~156 - 158 |
| Phenyl C-3 (C-Br) | ~122 - 124 |
| Phenyl C-5 | ~130 - 132 |
| Phenyl C-6 | ~115 - 117 |
| Phenyl C-4 | ~123 - 125 |
| Phenyl C-2 | ~110 - 112 |
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3050 - 3150 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=N, C=C (Aromatic) | 1580 - 1620 | Stretch |
| C-O-C (Aryl Ether) | 1200 - 1280 (asymmetric), 1000 - 1050 (symmetric) | Stretch |
| C-Br | 500 - 600 | Stretch |
Reactivity Profile
The reactivity of 2-((3-Bromophenoxy)methyl)pyridine is dictated by its three main structural components.
Figure 3: Key Reactivity Pathways
-
Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to electrophilic attack. It can be readily oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or alkylated with alkyl halides to form pyridinium salts.
-
Reactions involving the Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃.
-
Reactions at the Bromine-Substituted Carbon: The C-Br bond is the most versatile site for synthetic transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds with vinylation.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Potential Applications in Drug Discovery and Materials Science
While specific biological activity for 2-((3-Bromophenoxy)methyl)pyridine has not been reported, the structural motifs it contains are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[7][8][9][10] The ((aryloxy)methyl)pyridine scaffold, in particular, is a key feature in several classes of drugs.
The presence of the bromine atom makes this compound an excellent intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs. By employing the cross-coupling reactions mentioned previously, a diverse array of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).
In materials science, pyridine-containing molecules are utilized in the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The ability to functionalize the bromo-position allows for the tuning of the electronic and photophysical properties of the molecule, making it a potentially valuable building block for novel functional materials.
Conclusion
2-((3-Bromophenoxy)methyl)pyridine is a compound of significant synthetic potential. Although detailed experimental data is currently limited, its synthesis is readily achievable through established methods like the Williamson ether synthesis. Its trifunctional nature—a nucleophilic pyridine ring, a stable ether linkage, and a versatile brominated phenyl ring—makes it a highly attractive building block for the creation of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid theoretical and practical foundation for researchers and scientists looking to explore the chemistry and utility of this promising heterocyclic compound.
References
-
PubChem. 2-(3-Bromophenyl)pyridine. National Center for Biotechnology Information. [Link][11]
-
Wiley-VCH. Supporting Information for publications. [Link][12]
-
PubChem. 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link][13]
-
Abdellatif, K. R. A., et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 86, 685-693. [Link][7]
-
Google Patents. Preparation method of 2-methyl-3-bromopyridine. CN105198802A. [14]
-
Google Patents. Preparation method of 2-methyl-3-bromopyridine. CN104945313A. [15]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [4]
-
PubChem. 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. [Link][16]
-
The Royal Society of Chemistry. Supporting Information. [Link][5]
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link][17]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5789. [Link][8]
-
Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15610. [Link][9]
-
Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link][10]
-
Google Patents. 2-bromo-3-methoxypyridine preparation method. CN105017136A. [18]
-
Justia Patents. Bromination of pyridine derivatives. [Link][19]
-
Google Patents. 2-bromopyridine synthesis method. CN104402805A. [20]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link][2]
-
PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link][22]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3-Bromophenyl)pyridine | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 15. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 16. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 19. patents.justia.com [patents.justia.com]
- 20. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 21. Khan Academy [khanacademy.org]
- 22. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. chem.uci.edu [chem.uci.edu]
